3-(2-Chloroethyl)quinoline hydrochloride
Description
Significance of the Quinoline (B57606) Scaffold in Advanced Organic Synthesis
The quinoline scaffold, a fused bicyclic heterocycle containing a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in the architecture of a vast array of synthetic and naturally occurring compounds. nih.govwikipedia.org Its prevalence stems from a combination of its unique electronic properties, versatile reactivity, and the diverse biological activities exhibited by its derivatives. iipseries.org
In advanced organic synthesis, the quinoline nucleus serves as a privileged structure, a molecular framework that is able to bind to multiple biological targets. This has led to its incorporation into a multitude of pharmacologically active agents. iipseries.org The development of novel synthetic methodologies to construct and functionalize the quinoline ring is a testament to its importance. Classic named reactions such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses have been foundational in accessing quinoline derivatives. wikipedia.orgpharmaguideline.com Modern synthetic organic chemistry continues to evolve these methods and develop new ones, including transition metal-catalyzed reactions and multi-component reactions, to afford substituted quinolines with high efficiency and regioselectivity. nih.govorganic-chemistry.org
The diverse applications of quinoline derivatives are highlighted in the following table:
| Application Area | Examples of Quinoline Derivatives' Roles |
| Medicinal Chemistry | Core structure in antimalarial drugs (e.g., quinine, chloroquine), antibacterial agents (fluoroquinolones), and anticancer therapeutics. wikipedia.org |
| Materials Science | Used in the synthesis of dyes, particularly cyanine (B1664457) dyes, and as ligands in organometallic catalysis. wikipedia.org |
| Agrochemicals | Precursor to herbicides and pesticides, such as those derived from 8-hydroxyquinoline. wikipedia.org |
| Analytical Chemistry | Employed as fluorescent probes and chelating agents for metal ion detection. |
The sustained interest in the quinoline scaffold underscores its fundamental importance in the ongoing quest for new molecules with tailored properties for a wide range of scientific and technological applications.
Strategic Importance of Halogenated Quinoline Derivatives in Chemical Research
The introduction of halogen atoms onto the quinoline scaffold significantly enhances its utility as a versatile intermediate in chemical research. Halogenated quinolines, such as chloroquinolines, are pivotal building blocks for the synthesis of more complex molecules through a variety of cross-coupling and substitution reactions. nih.gov The position of the halogen atom on the quinoline ring dictates its reactivity and the types of transformations it can undergo.
The strategic importance of halogenated quinoline derivatives lies in their ability to serve as "handles" for further molecular elaboration. For instance, a chlorine atom can be readily displaced by a range of nucleophiles or participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of new carbon-carbon and carbon-heteroatom bonds, thereby enabling the construction of diverse molecular architectures. nih.gov
The reactivity of the chloroethyl group in 3-(2-Chloroethyl)quinoline (B11903086) hydrochloride is of particular interest. This functional group provides a reactive electrophilic site susceptible to nucleophilic substitution, allowing for the attachment of various functional groups through the formation of a new bond at the ethyl side chain. This two-carbon linker can be advantageous in positioning a substituent at a desired distance from the quinoline core, a common strategy in drug design to optimize binding to a biological target.
The following table summarizes the key attributes of halogenated quinolines in chemical synthesis:
| Feature | Description | Synthetic Utility |
| Reactive Handle | The halogen atom serves as a leaving group in nucleophilic substitution reactions. | Introduction of amines, alcohols, thiols, and other nucleophiles. |
| Cross-Coupling Partner | The carbon-halogen bond can be activated by transition metal catalysts. | Formation of new C-C, C-N, C-O, and C-S bonds. |
| Modulator of Electronic Properties | Halogens are electron-withdrawing, influencing the reactivity of the quinoline ring. | Can direct further electrophilic or nucleophilic substitution on the ring. |
| Versatile Building Block | Provides access to a wide array of functionalized quinoline derivatives. | Facilitates the synthesis of libraries of compounds for screening and optimization. |
In the context of 3-(2-Chloroethyl)quinoline hydrochloride, the presence of the chloroethyl group at the 3-position offers a distinct site for chemical modification, separate from the quinoline ring itself. This allows for a modular approach to the synthesis of complex molecules where the quinoline core provides a foundational scaffold and the chloroethyl group acts as a reactive tether for introducing additional molecular complexity and functionality. While specific academic research on this compound is not extensively documented in publicly available literature, its strategic importance can be inferred from the well-established reactivity of both the quinoline nucleus and the chloroethyl functional group.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-(2-chloroethyl)quinoline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN.ClH/c12-6-5-9-7-10-3-1-2-4-11(10)13-8-9;/h1-4,7-8H,5-6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTGJBNXSXPCNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)CCCl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Advanced Synthetic Methodologies for 3 2 Chloroethyl Quinoline Hydrochloride and Analogous Halogenated Quinoline Derivatives
Direct Synthetic Routes to Chloroethylated Quinoline (B57606) Structures
Direct synthetic routes aim to construct the quinoline scaffold with the desired chloroethyl substituent already in place. These methods can be broadly categorized into two approaches: modification of a pre-existing quinoline framework and building the quinoline ring from precursors already containing the chloroethyl moiety.
While direct C-H alkylation of the quinoline ring is challenging, functionalization can be achieved through various strategies. Rhodium-catalyzed ortho-alkylation of pyridines and quinolines has been demonstrated, although this typically requires substitution ortho to the nitrogen atom. nih.gov For the synthesis of 3-substituted quinolines, activating the quinoline nucleus or using a pre-functionalized quinoline is often necessary. One potential, though less direct, approach could involve the generation of a nucleophilic center at the 3-position of the quinoline ring, followed by reaction with a suitable chloroethylating agent like 1-bromo-2-chloroethane. However, achieving regioselectivity at the C3 position for such an alkylation can be complex and may require multi-step synthetic sequences.
A more direct and regioselective approach involves the use of precursors that already contain the chloroethyl group in cyclization and condensation reactions to form the quinoline ring. Several classical quinoline syntheses can be adapted for this purpose. For instance, the electrophilic cyclization of N-(2-alkynyl)anilines is a powerful method for constructing substituted quinolines. nih.gov By employing an N-(2-alkynyl)aniline with a chloroethyl group at the appropriate position on the alkyne chain, one could potentially synthesize the target molecule.
Another adaptable method is the Friedländer synthesis, which involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group. wikipedia.orgjk-sci.com To synthesize a 3-(2-chloroethyl)quinoline (B11903086), one could envision reacting a 2-aminobenzaldehyde with a ketone such as 4-chloro-2-butanone (B110788) under acidic or basic conditions. The reaction would proceed through an initial condensation followed by cyclodehydration to yield the desired substituted quinoline. organic-chemistry.org
Table 1: Potential Precursors for Chloroethylated Quinoline Synthesis via Cyclization
| Reaction Type | Aniline-based Precursor | Carbonyl/Alkyne Precursor | Potential Product |
|---|---|---|---|
| Friedländer Synthesis | 2-Aminobenzaldehyde | 4-Chloro-2-butanone | 3-(2-Chloroethyl)-2-methylquinoline |
| Electrophilic Cyclization | Aniline (B41778) | 1-Chloro-4-phenylbut-3-yn-2-amine | 3-(Chloroethyl)-2-phenylquinoline |
Broader Methodologies for Functionalized Quinoline Synthesis and their Adaptability
Modern synthetic organic chemistry offers a range of powerful tools for the construction and functionalization of heterocyclic systems. These broader methodologies can be adapted for the synthesis of halogenated quinoline derivatives, including those with a chloroethyl substituent.
Oxidative annulation has emerged as a powerful strategy for the synthesis of quinolines, often leveraging transition-metal catalysis. mdpi.com These methods typically involve the coupling of anilines with various partners such as alkynes, alkenes, or even alcohols, followed by an oxidative cyclization to form the quinoline ring. mdpi.comsnnu.edu.cn The adaptability of these methods to produce halogenated quinolines lies in the use of halogenated starting materials. For example, a halogenated aniline could be used as a precursor. Furthermore, photo-induced oxidative cyclization offers a milder alternative to traditional methods. mdpi.com
Direct C-H bond activation is an atom-economical and increasingly utilized strategy for the functionalization of heterocycles, including quinolines. nih.govnih.gov This approach avoids the need for pre-functionalized substrates. While direct C-H chloroethylation of a quinoline ring is not a commonly reported transformation, the field of C-H activation is rapidly evolving. Current methods often rely on directing groups to achieve regioselectivity, with functionalization typically occurring at the C2, C8, or other specific positions depending on the directing group and catalyst used. nih.govconferenceproceedings.international The development of new catalytic systems may enable the direct and regioselective introduction of a chloroethyl group at the C3 position in the future.
Several classical named reactions provide robust and versatile pathways to the quinoline core and can be adapted for the synthesis of halogenated derivatives.
Friedländer Synthesis : As previously mentioned, this reaction condenses a 2-aminobenzaldehyde or 2-aminoketone with a carbonyl compound containing an α-methylene group. wikipedia.orgjk-sci.comnih.gov By selecting a carbonyl component with a chloroethyl moiety, such as 4-chloro-2-butanone, a 3-(2-chloroethyl)quinoline can be synthesized. This method is advantageous due to its operational simplicity and the availability of starting materials. jk-sci.com
Skraup Synthesis : This reaction involves the heating of an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent. pharmaguideline.comwikipedia.org The in-situ generated acrolein undergoes a Michael addition with the aniline, followed by cyclization and oxidation. To introduce a chloroethyl group, a modified glycerol derivative or a substituted acrolein could potentially be employed, although this may require significant synthetic effort. nih.gov
Doebner-Miller Reaction : This is a variation of the Skraup synthesis that uses α,β-unsaturated carbonyl compounds reacting with anilines in the presence of an acid catalyst. wikipedia.orgsynarchive.comslideshare.net To synthesize a 3-(2-chloroethyl)quinoline, one could utilize an α,β-unsaturated carbonyl compound bearing a chloroethyl group.
Combes Synthesis : This method involves the acid-catalyzed condensation of an aniline with a β-diketone. wikipedia.orgalchetron.com To obtain a chloroethylated quinoline, a β-diketone containing a chloroethyl substituent would be required. The regioselectivity of the cyclization can be influenced by the substituents on both the aniline and the β-diketone. wikipedia.org
Pfitzinger Reaction : This reaction produces quinoline-4-carboxylic acids from the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgijsr.net The carboxylic acid group can often be removed in a subsequent step. To introduce a chloroethyl group at the 3-position, a carbonyl compound such as 1-chloro-3-butanone could be used.
Table 2: Overview of Adaptable Named Reactions for Halogenated Quinoline Synthesis
| Named Reaction | General Reactants | Potential Adaptation for Chloroethyl Group | Key Features |
|---|---|---|---|
| Friedländer | 2-Aminobenzaldehyde/ketone + Carbonyl compound | Use of a ketone with a chloroethyl group (e.g., 4-chloro-2-butanone) | Simple, versatile for 2,3-disubstituted quinolines. nih.gov |
| Skraup | Aniline + Glycerol + Oxidizing agent | Use of a chloroethyl-substituted glycerol analog. | Harsh conditions, but uses simple starting materials. pharmaguideline.comwikipedia.org |
| Doebner-Miller | Aniline + α,β-Unsaturated carbonyl | Use of an α,β-unsaturated carbonyl with a chloroethyl group. | A modification of the Skraup synthesis. wikipedia.orgslideshare.net |
| Combes | Aniline + β-Diketone | Use of a β-diketone with a chloroethyl group. | Provides access to 2,4-disubstituted quinolines. wikipedia.org |
| Pfitzinger | Isatin + Carbonyl compound | Use of a carbonyl compound with a chloroethyl group. | Yields quinoline-4-carboxylic acids. wikipedia.org |
Organometallic Catalysis in Quinoline Derivative Construction
Organometallic catalysis has become an indispensable tool in the synthesis of quinoline derivatives, offering high efficiency, selectivity, and functional group tolerance. Various transition metals have been successfully employed to catalyze the formation of the quinoline scaffold through diverse mechanistic pathways.
Ruthenium-based catalysts, such as cationic ruthenium-hydride complexes, have been shown to effectively catalyze the dehydrative C–H coupling of anilines with 1,3-diols to produce substituted quinolines. acs.org This method is notable for its regioselectivity and the absence of toxic byproducts. acs.org Similarly, palladium-catalyzed reactions, including oxidative cyclization of anilines and aryl allyl alcohols, provide a direct route to quinoline derivatives without the need for acids, bases, or other additives. rsc.org
Other earth-abundant metals have also gained prominence. Nickel-catalyzed double dehydrogenative coupling reactions starting from materials like 2-aminobenzyl alcohol offer a mild and eco-friendly approach to quinoline synthesis. organic-chemistry.org Copper(II) triflate and single-atom iron catalysts have also been developed for efficient dehydrogenative cyclizations and coupling reactions, respectively, highlighting the versatility of organometallic systems. rsc.orgorganic-chemistry.org Gold-catalyzed methodologies, in particular, have significantly advanced the field through various intermolecular annulations and intramolecular cyclization reactions. rsc.org
Table 1: Examples of Organometallic Catalysts in Quinoline Synthesis
| Catalyst System | Reaction Type | Key Advantages |
|---|---|---|
| Cationic Ruthenium-Hydride Complex | Dehydrative C-H Coupling | High regioselectivity, no toxic byproducts. acs.org |
| Palladium Acetate | Oxidative Cyclization | No need for additives, broad substrate scope. rsc.org |
| Nickel Catalyst | Double Dehydrogenative Coupling | Mild reaction temperatures, inexpensive catalyst. organic-chemistry.org |
| Copper(II) Triflate | Decarboxylative Cascade Cyclization | High chemo- and regioselectivity, aerobic conditions. organic-chemistry.org |
| Zinc(II) Triflate | Multicomponent Coupling | Ligand-free, solvent-free, inert conditions. rsc.org |
| Gold Catalysts | Intermolecular Annulation | High efficiency in forming diverse quinoline structures. rsc.org |
Contemporary and Sustainable Synthetic Paradigms
The synthesis of halogenated quinolines is increasingly guided by the principles of green chemistry, aiming to reduce environmental impact while enhancing efficiency. This paradigm shift involves the adoption of alternative reaction media, reusable catalysts, and energy-efficient technologies.
Green Chemistry Principles Applied to Halogenated Quinoline Synthesis
Green chemistry offers a framework for developing more environmentally benign synthetic routes. ijpsjournal.comresearchgate.net For halogenated quinolines, this includes metal-free synthesis protocols and the use of recyclable reaction media. rsc.org An operationally simple, metal-free protocol for the C5–H halogenation of 8-substituted quinolines has been developed using trihaloisocyanuric acid as an inexpensive and atom-economical halogen source. rsc.org This reaction proceeds at room temperature under air, demonstrating high generality and regioselectivity. rsc.org
Solvent-Free Conditions and Utilization of Alternative Reaction Media
A significant advancement in green synthesis is the move towards solvent-free reactions or the use of environmentally benign solvents. jocpr.com Solvent-free approaches for quinoline synthesis have been developed using catalysts like caesium iodide under thermal conditions, which offer advantages such as high yields, clean reactions, short reaction times, and simple methodology. researchgate.net Other protocols utilize zinc(II) triflate salts as catalysts for multicomponent coupling reactions under solvent-free and inert conditions. rsc.org
When solvents are necessary, alternatives to traditional volatile organic compounds are preferred. Ionic liquids and deep eutectic solvents are explored as greener reaction media. ijpsjournal.com For instance, the Friedländer quinoline synthesis can be improved by using the ionic liquid [bmim]HSO₄, which acts as a catalyst under solvent-free conditions, leading to high yields and short reaction times. nih.govmdpi.com
Design and Application of Reusable Heterogeneous Catalysts (e.g., Nanoparticles, Solid Acids)
Heterogeneous catalysts are central to green synthesis due to their ease of separation from the reaction mixture and potential for recyclability, which minimizes waste. citedrive.com A variety of these catalysts have been developed for quinoline synthesis.
Brønsted acid-functionalized graphitic carbon nitride (g-C₃N₄) has been introduced as a promising metal-free heterogeneous catalyst for the Friedländer synthesis. researchgate.netnih.gov This catalyst demonstrates remarkable acceleration in quinoline formation and notable recyclability under mild conditions. researchgate.netnih.gov Nanocatalysts, such as zinc oxide supported on carbon nanotubes (ZnO/CNT), have also shown high catalytic activity in Friedländer condensations under solvent-free conditions. nih.gov Other heterogeneous systems include zeolites, metal-organic frameworks, and solid acids like Nafion NR50, which have been used effectively in microwave-assisted syntheses. nih.govresearchgate.net
Table 2: Comparison of Heterogeneous Catalysts in Quinoline Synthesis
| Catalyst | Synthetic Method | Reaction Conditions | Key Features |
|---|---|---|---|
| Brønsted acid-functionalized g-C₃N₄ | Friedländer Synthesis | Mild temperature | Metal-free, recyclable, high surface acidity. researchgate.netnih.gov |
| ZnO/Carbon Nanotubes (CNT) | Friedländer Condensation | Solvent-free | High catalytic activity, moderate to good yields. nih.gov |
| Caesium Iodide | Condensation of 2-aminoaryl ketones with ketones | Solvent-free, thermal | Simple methodology, short reaction times, good yields. researchgate.net |
| Nafion NR50 | Friedländer Synthesis | Ethanol, Microwave Irradiation | Reusable solid acid catalyst, good to excellent yields. researchgate.net |
Microwave and Ultrasonic Irradiation Techniques in Quinoline Synthesis
The use of alternative energy sources like microwave (MW) and ultrasonic (US) irradiation represents a significant step forward in energy-efficient chemical synthesis. researchgate.netnih.gov These techniques can dramatically reduce reaction times, increase product yields, and minimize side reactions compared to conventional heating methods. researchgate.netnih.govrsc.org
Microwave-assisted organic synthesis (MAOS) has been widely applied to various quinoline synthesis protocols, including the Skraup and Friedländer reactions. nih.govmdpi.comresearchgate.net For example, a microwave-assisted, solvent-free synthesis of quinoline derivatives using p-sulfonic acid calix researchgate.netarene as a catalyst achieved good to excellent yields in just 20-25 minutes. rsc.org Similarly, ultrasound irradiation has been shown to promote the synthesis of quinoline derivatives efficiently, often at room temperature and in aqueous media, offering advantages of short reaction times and easy product isolation. nih.govresearchgate.net The combination of these energy sources with green catalysts and solvents further enhances the sustainability of quinoline synthesis. ijpsjournal.comresearchgate.net
Continuous Flow Chemistry for Enhanced Scalability and Efficiency
Continuous flow chemistry has emerged as a powerful technology for the synthesis of pharmaceuticals and fine chemicals, offering significant advantages over traditional batch processing. azolifesciences.com These advantages include enhanced safety, better process control, improved heat and mass transfer, and greater scalability. azolifesciences.com
For quinoline synthesis, continuous flow methods enable rapid and efficient production. acs.org Photochemical flow processes have been developed that produce quinoline products through an alkene isomerization and cyclocondensation cascade, achieving high yields and throughputs greater than one gram per hour. researchgate.netvapourtec.com This technology allows for safe and controlled irradiation, which is beneficial for light-driven transformations. researchgate.net Another approach involves the continuous synthesis of 2-methylquinoline (B7769805) compounds from nitroarenes using a heterogeneous Ru-Fe/γ-Al₂O₃ catalyst in a green ethanol/water solvent system, avoiding harsh acids and oxidants. rsc.org The integration of in-situ analysis and purification systems into continuous flow setups further streamlines the manufacturing process, reducing development time and cost. azolifesciences.com This makes flow chemistry a highly attractive platform for the large-scale, efficient, and sustainable production of halogenated quinoline derivatives. acs.org
Photocatalytic Approaches to Quinoline and Halogenated Quinoline Derivatives
Photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling chemical transformations under mild conditions using visible light as an energy source. nih.govmdpi.com This methodology has been successfully applied to both the construction of the quinoline scaffold and the regioselective halogenation of pre-formed quinoline rings. mdpi.comresearchgate.net
Photocatalytic methods offer a green alternative to traditional synthetic routes that often require harsh conditions, stoichiometric reagents, or expensive transition metal catalysts. mdpi.comrsc.org For the synthesis of the quinoline core, photocatalysts can be used to facilitate cyclization reactions. For example, polysubstituted quinolines can be synthesized from 2-vinylarylimines through a photocatalytic cascade involving condensation, electrocyclization, and dehydrogenation. mdpi.com
Furthermore, visible-light photoredox catalysis provides an efficient pathway for the direct C-H halogenation of quinolines and their derivatives. nih.gov This approach avoids the multi-step processes typically required for introducing halogens onto the heterocyclic core. In these reactions, a photocatalyst, upon absorbing light, initiates a single-electron transfer (SET) process to generate a halogen radical from a halogen source like N-chlorosuccinimide (NCS) or trihaloisocyanuric acid. nih.govrsc.org This radical can then selectively functionalize a specific C-H bond on the quinoline ring. For instance, metal-free protocols have been established for the remote C5-H halogenation of 8-substituted quinolines with high regioselectivity at room temperature. rsc.org The mild conditions, high functional group tolerance, and operational simplicity make photocatalysis a highly attractive strategy for producing diverse halogenated quinoline derivatives. nih.govmdpi.com
Table 3: Selected Photocatalytic Methods for Quinoline Synthesis and Halogenation
| Reaction Type | Substrate Example | Catalyst / Conditions | Halogen Source | Key Finding | Reference |
|---|---|---|---|---|---|
| C-H Chlorination | 8-Aminoquinoline Amide | Ru(bpy)₃Cl₂ / Visible Light | Lithium Chloride (LiCl) | Photoredox process enabling halogenation under mild conditions. | nih.gov |
| C-H Halogenation | 8-Substituted Quinoline | Metal-free / Air | Trihaloisocyanuric acid | Operationally simple, atom-economical remote C5-H halogenation at room temperature. | rsc.org |
| Quinoline Synthesis | 2-Vinylarylimine | Phenanthrenequinone / Light | - | Cascade reaction providing access to a wide range of polysubstituted quinolines. | mdpi.com |
| Quinolin-2(1H)-one Synthesis | Quinoline N-oxide | Eosin Y / Visible Light | - | Reagent-free, atom-economical synthesis with low catalyst loading and high yield. | rsc.org |
| Quinoline Synthesis | 2-Vinylaniline and Aldehyde | Iridium photocatalyst / Light | - | Atom-economical process with excellent site selectivity and functional group tolerance. | researchgate.net |
Iii. Elucidation of Reaction Mechanisms and Investigation of Reactivity Profiles for 3 2 Chloroethyl Quinoline Hydrochloride
Nucleophilic Substitution Reactions Involving the 2-Chloroethyl Moiety
The 2-chloroethyl group at the 3-position of the quinoline (B57606) ring is a primary site for nucleophilic attack. The carbon atom bonded to the chlorine is electrophilic due to the electronegativity of the halogen, making it susceptible to displacement by a wide range of nucleophiles. These reactions can proceed through either intermolecular or intramolecular pathways.
In intermolecular nucleophilic substitution, an external nucleophile attacks the electrophilic carbon of the chloroethyl group, displacing the chloride ion. This reaction is a fundamental process for introducing diverse functional groups onto the side chain of the quinoline molecule. The general mechanism follows a standard SN2 pathway, where the nucleophile approaches the carbon atom from the side opposite to the leaving group (chloride).
Common nucleophiles that can participate in this reaction include amines, alkoxides, thiolates, and cyanide ions, leading to the formation of new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, respectively. For instance, reaction with an amine (R-NH₂) would yield a 3-(2-aminoethyl)quinoline derivative. The reactivity in these substitutions is influenced by factors such as the strength of the nucleophile, the solvent, and the reaction temperature.
Table 1: Examples of Intermolecular Nucleophilic Substitution Products
| Nucleophile (Nu⁻) | Reagent Example | Product Structure | Product Class |
|---|---|---|---|
| Amine (R₂NH) | Diethylamine | 3-(2-Diethylaminoethyl)quinoline | Tertiary Amine |
| Alkoxide (RO⁻) | Sodium Ethoxide | 3-(2-Ethoxyethyl)quinoline | Ether |
| Thiolate (RS⁻) | Sodium Thiophenoxide | 3-(2-Phenylthioethyl)quinoline | Thioether |
The 2-chloroethyl group is also perfectly positioned to participate in intramolecular cyclization reactions, leading to the formation of new fused ring systems. These reactions are particularly significant in the synthesis of complex heterocyclic structures with potential biological activity. In these processes, a nucleophilic center elsewhere in the molecule, or on a reactant that has first attached to the quinoline, attacks the electrophilic carbon of the chloroethyl side chain.
A notable example of this reactivity is the synthesis of pyrimido[4,5-b]quinolines. While not starting directly from 3-(2-chloroethyl)quinoline (B11903086), analogous cyclizations demonstrate the principle. For instance, a 4-amino-3-cyanoquinoline can undergo cyclization with a one-carbon unit to form the pyrimidine (B1678525) ring. Similarly, if the 2-chloroethyl group of 3-(2-chloroethyl)quinoline were first converted to an aminoethyl group and a neighboring carbonyl group were present (e.g., at C4), intramolecular condensation could lead to a new heterocyclic ring fused to the quinoline core. The formation of such fused systems is a powerful strategy in medicinal chemistry to create structurally diverse scaffolds. nih.govphcogj.comsharif.edursc.org
Electrophilic Aromatic Substitution on the Quinoline Heterocycle
Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic systems. In quinoline, the reaction is more complex than in benzene (B151609) due to the presence of the nitrogen-containing pyridine (B92270) ring. The pyridine ring is electron-deficient (deactivated) towards electrophilic attack because of the electronegative nitrogen atom. Consequently, electrophilic substitution occurs preferentially on the more electron-rich benzene ring (the carbocyclic ring). lumenlearning.comwikipedia.org
For an unsubstituted quinoline molecule, electrophilic attack occurs predominantly at the C5 and C8 positions. stackexchange.com This regioselectivity is governed by the stability of the cationic intermediate (the arenium ion or sigma complex) formed during the reaction. Attack at C5 or C8 allows for the positive charge to be delocalized over two rings without disrupting the aromaticity of the pyridine ring in all resonance structures. Attack at C6 or C7 leads to less stable intermediates where one of the resonance forms involves placing the positive charge on the carbon adjacent to the electron-withdrawing nitrogen atom, which is energetically unfavorable. lumenlearning.com
Table 2: Regioselectivity in Electrophilic Aromatic Substitution of Unsubstituted Quinoline
| Reaction | Electrophile | Major Products | Minor Products |
|---|---|---|---|
| Nitration (H₂SO₄/HNO₃) | NO₂⁺ | 5-Nitroquinoline, 8-Nitroquinoline | None |
| Sulfonation (H₂SO₄/SO₃) | SO₃ | Quinoline-8-sulfonic acid, Quinoline-5-sulfonic acid | Quinoline-6-sulfonic acid |
Reactivity: The 2-chloroethyl group is primarily an alkyl group, which is generally considered to be weakly activating towards electrophilic aromatic substitution due to inductive effects (σ-donation). libretexts.org However, this weak activating effect is applied to a quinoline system that is already deactivated relative to benzene. Therefore, the 3-(2-chloroethyl)quinoline would be expected to be more reactive than quinoline itself, but still less reactive than benzene. The reaction conditions for EAS would likely need to be harsher than those used for benzene but could be milder than for unsubstituted quinoline.
Directing Effect: In benzene, an alkyl group is an ortho, para-director. Translating this to the 3-substituted quinoline system, the "ortho" positions are C2 and C4, and the "para" position is C6. However, C2 and C4 are on the deactivated pyridine ring and are thus unfavorable for substitution. This leaves the C6 position as a potential site. The inherent preference of the quinoline ring for substitution at C5 and C8 must also be considered. The final outcome will be a balance between the directing effect of the 3-alkyl group and the intrinsic reactivity of the quinoline nucleus. It is likely that substitution would still favor the benzene ring, with a mixture of C5, C6, and C8 isomers possible, the precise ratio of which would depend on the specific reaction and conditions. For example, nitration of 3-methylquinoline (B29099) has been shown to yield a mixture of 5-nitro-3-methylquinoline and 8-nitro-3-methylquinoline, indicating that the intrinsic C5/C8 preference of the quinoline ring can dominate over the directing effect of the 3-alkyl group.
Fundamental Reaction Mechanisms in Quinoline Ring Formation and Functionalization
The synthesis of the quinoline scaffold itself is a cornerstone of heterocyclic chemistry, with several named reactions developed for its construction. These methods are crucial for producing the core structure upon which substituents like the 2-chloroethyl group are later installed or incorporated.
Friedländer Synthesis: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group (e.g., a ketone or ester). wikipedia.org The reaction can be catalyzed by either acid or base. The mechanism proceeds via an initial aldol (B89426) condensation followed by cyclization and dehydration (loss of a water molecule) to form the quinoline ring. benthamdirect.comresearchgate.net
Combes Quinoline Synthesis: The Combes synthesis utilizes the reaction of an aniline (B41778) with a β-diketone under acidic conditions. quimicaorganica.orgwikipedia.org The mechanism involves the initial formation of a Schiff base intermediate from the aniline and one of the ketone carbonyls. This is followed by an acid-catalyzed intramolecular electrophilic cyclization onto the aniline ring, and subsequent dehydration to yield the substituted quinoline. researchgate.netwikiwand.com
Doebner-von Miller Reaction: This is a versatile method that reacts an aniline with an α,β-unsaturated carbonyl compound (or compounds that can form one in situ, like glycerol (B35011) which dehydrates to acrolein). wikipedia.orgsynarchive.com The reaction is catalyzed by strong acids. The mechanism is complex and thought to involve a Michael-type conjugate addition of the aniline to the unsaturated system, followed by cyclization, dehydration, and oxidation to furnish the quinoline product. iipseries.orgnih.gov
Table 3: Overview of Key Quinoline Synthesis Reactions
| Reaction Name | Reactant 1 | Reactant 2 | Key Conditions | Typical Product Substitution |
|---|---|---|---|---|
| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone | Active methylene compound | Acid or Base catalyst | Polysubstituted quinolines |
| Combes Synthesis | Aniline | β-Diketone | Acid catalyst (e.g., H₂SO₄) | 2,4-Disubstituted quinolines |
| Doebner-von Miller Reaction | Aniline | α,β-Unsaturated carbonyl | Strong acid, Oxidizing agent | 2- and/or 4-Substituted quinolines |
Pericyclic Reactions and Electrocyclizations
Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. ebsco.comlibretexts.org They are characterized by a rearrangement of electrons within a closed loop of interacting orbitals and are often initiated by thermal or photochemical means. ebsco.comyoutube.com Within the realm of quinoline chemistry, these reactions can be instrumental in the formation of fused ring systems.
Electrocyclizations, a subset of pericyclic reactions, involve the intramolecular formation of a σ-bond between the termini of a conjugated π-system, leading to a cyclic product. youtube.comlibretexts.org Conversely, the reverse reaction, a retro-electrocyclization, results in the opening of a ring to form a conjugated system. youtube.com For the quinoline nucleus, an electrocyclic reaction could theoretically involve the π-system of the pyridine or benzene ring. For instance, a suitably substituted quinoline derivative could undergo a 6π-electrocyclization to form a new ring, a process that is typically favored under thermal conditions in a disrotatory fashion according to the Woodward-Hoffmann rules. youtube.com
While specific examples involving 3-(2-chloroethyl)quinoline hydrochloride are not extensively documented, the principles of pericyclic chemistry suggest potential, albeit hypothetical, transformations. The chloroethyl group itself is not directly involved in the π-system required for a typical electrocyclization. However, its presence could influence the electronic properties of the quinoline ring system, thereby affecting the feasibility and outcome of such reactions. Furthermore, elimination of HCl from the side chain to form a vinyl group could create a conjugated system capable of participating in cycloaddition reactions, another major class of pericyclic reactions.
| Number of π Electrons | Reaction Conditions | Stereochemical Outcome |
|---|---|---|
| 4n | Thermal | Conrotatory |
| 4n | Photochemical | Disrotatory |
| 4n + 2 | Thermal | Disrotatory |
| 4n + 2 | Photochemical | Conrotatory |
Cascade and Tandem Reaction Pathways
Cascade reactions, also known as tandem or domino reactions, are powerful synthetic strategies wherein multiple bond-forming events occur in a single operation without the isolation of intermediates. wikipedia.org These processes are highly efficient in terms of atom economy and can rapidly generate molecular complexity from simple starting materials. wikipedia.org In the context of quinoline chemistry, cascade reactions are frequently employed for the synthesis of the quinoline core itself or for its further functionalization.
For a molecule like this compound, the chloroethyl side chain presents a reactive handle that could participate in cascade sequences. For example, an initial intermolecular reaction, such as a nucleophilic substitution of the chloride, could be followed by an intramolecular cyclization onto the quinoline ring, leading to the formation of a new fused ring system. The feasibility of such a cascade would depend on the nature of the nucleophile and the reaction conditions.
Several documented cascade reactions in quinoline synthesis, while not starting from this compound, illustrate the potential pathways. For instance, a three-component cascade annulation of aryl diazonium salts, nitriles, and alkynes has been shown to produce polysubstituted quinolines efficiently. organic-chemistry.org Another example involves a palladium-catalyzed cascade reaction of 1,3-butadiynamides with alcohols to form 2-alkoxyquinolines. nih.gov These examples underscore the versatility of cascade strategies in accessing diverse quinoline derivatives. A hypothetical cascade involving 3-(2-chloroethyl)quinoline could be initiated by a base-induced elimination to form 3-vinylquinoline, which could then undergo a subsequent cycloaddition or other reaction in a tandem sequence.
| Reaction Type | Key Steps | Significance |
|---|---|---|
| Three-Component Annulation | Formation of N-arylnitrilium salt, followed by cycloaddition with an alkyne. organic-chemistry.org | Rapid, additive-free synthesis of multiply substituted quinolines. organic-chemistry.org |
| Palladium-Catalyzed Cascade | Palladium-driven annulation of 1,3-butadiynamides with nucleophiles. nih.gov | De novo assembly of the quinoline core with diverse functionalization. nih.gov |
| Knoevenagel and aza-Wittig Cascade | Initial Knoevenagel condensation followed by an intramolecular aza-Wittig reaction. researchgate.net | Efficient one-pot synthesis of substituted quinolines and quinolin-4-ols. researchgate.net |
Radical-Mediated Reaction Pathways in Quinoline Chemistry
Radical reactions offer unique reactivity patterns that are often complementary to traditional ionic pathways. In quinoline chemistry, radical-mediated processes can be used for C-H functionalization, cyclization, and the introduction of various substituents. These reactions are typically initiated by radical initiators (e.g., peroxides, AIBN) or by photochemical or electrochemical methods.
The presence of a chloroethyl group in this compound could be significant in radical-mediated pathways. For instance, homolytic cleavage of the C-Cl bond, although energetically demanding, would generate a primary alkyl radical. This radical could then undergo intramolecular cyclization onto the quinoline ring or participate in intermolecular reactions. More plausibly, radical reactions could be initiated at other positions of the quinoline nucleus, with the chloroethyl group acting as a spectator or a modifying group.
A common radical reaction involving heteroarenes is the Minisci reaction, which involves the addition of a carbon-centered radical to the protonated heteroaromatic ring. For quinoline, this typically occurs at the C2 and C4 positions. While not directly involving the 3-position, this illustrates the susceptibility of the quinoline ring to radical attack. Another potential pathway is a radical-mediated borrowing hydrogen reaction, which has been used for the synthesis of substituted quinolines. organic-chemistry.org This involves the temporary removal of hydrogen atoms to form a reactive intermediate that can then undergo further reaction.
Advanced Mechanistic Characterization Techniques
To gain a deeper understanding of the complex reaction mechanisms at play, a range of advanced analytical and computational techniques are employed. These methods allow for the identification of transient intermediates and the characterization of transition states, providing a detailed picture of the reaction landscape.
Transition State Analysis and Energy Profiles
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for a given reaction can be constructed. researchgate.net This profile provides crucial information about the reaction kinetics and thermodynamics, including the activation energies of different steps and the relative stabilities of intermediates.
| Species | Description | Relative Gibbs Free Energy (kcal/mol) |
|---|---|---|
| Reactants | Starting materials | 0.0 |
| TS1 | First transition state | +22.5 |
| Intermediate 1 | First reaction intermediate | -5.2 |
| TS2 | Second transition state | +18.9 |
| Products | Final products | -15.7 |
In Situ Spectroscopic Investigations of Reaction Intermediates (e.g., FTIR)
While computational methods provide theoretical insights, experimental techniques are essential for observing reaction species directly. In situ spectroscopy allows for the real-time monitoring of a chemical reaction as it proceeds, without the need for sampling and quenching. mt.comnih.gov Fourier Transform Infrared (FTIR) spectroscopy is a particularly powerful in situ technique for studying reaction mechanisms. mt.com By tracking changes in the vibrational spectra of the reaction mixture, the consumption of reactants, the formation of products, and the appearance and disappearance of transient intermediates can be followed. researchgate.netresearchgate.net
In the context of reactions involving this compound, in situ FTIR could be used to monitor key transformations. For example, in a reaction involving the substitution of the chloride, the disappearance of the C-Cl stretching vibration and the appearance of new bands corresponding to the new functional group could be observed. Similarly, in a base-induced elimination reaction, the formation of a C=C double bond could be detected by the appearance of a characteristic stretching vibration. The technique has been successfully used to investigate the mechanism of quinoline synthesis from aniline and propanol (B110389) over zeolite catalysts, where key intermediates like N-phenylpropan-1-imine were identified. rsc.org
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| C-Cl (alkyl) | Stretching | 800 - 600 |
| C=C (alkene) | Stretching | 1680 - 1620 |
| C-N (amine) | Stretching | 1350 - 1000 |
| C=N (imine) | Stretching | 1690 - 1640 |
| Quinoline Ring | C=C and C=N stretching | 1600 - 1450 |
Iv. Computational Chemistry and Theoretical Studies on 3 2 Chloroethyl Quinoline Hydrochloride and Analogous Quinoline Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the behavior of quinoline (B57606) derivatives. By solving the electronic Schrödinger equation, these methods can determine various chemical properties, including electron densities, energies, and molecular structures. wikipedia.org
Density Functional Theory (DFT) has become a widely used method for studying the electronic structure and reactivity of quinoline derivatives due to its balance of accuracy and computational efficiency. nih.govscirp.org DFT calculations have been successfully employed to optimize molecular geometries, predict vibrational frequencies, and elucidate the electronic properties of numerous quinoline-based systems. mdpi.comresearchgate.net Studies on various quinoline derivatives show that DFT, particularly with hybrid functionals like B3LYP, provides reliable results for molecular properties. nih.govufms.brresearchgate.net For instance, DFT has been used to investigate the electronic structure of metal-quinoline complexes, where the calculated density of states (DOS) reproduces experimental photoemission spectra reasonably well. aps.org These calculations are crucial for predicting molecular characteristics and understanding reaction mechanisms in quinoline chemistry. nih.govresearchgate.netrsc.org
DFT is also instrumental in exploring reaction paths. By mapping the potential energy surface, researchers can identify transition states and calculate activation energies, providing a deeper understanding of reaction kinetics and mechanisms involving quinoline scaffolds.
Ab initio methods, which translate to "from first principles," are computational techniques that solve the electronic Schrödinger equation without using empirical parameters, relying only on fundamental physical constants. wikipedia.orgfiveable.me These methods, including Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer high accuracy for determining electronic structure, though they are often more computationally demanding than DFT. wikipedia.orgfiveable.me
For quinoline systems, ab initio calculations have been used to study electronic spectra and excited states. For example, the electronic spectrum of 7-hydroxyquinoline was investigated using Multi-State Multi-Reference Møller-Plesset Second-Order Perturbation Theory (MS-MR-MP2), yielding excitation energies in good agreement with experimental data. researchgate.net Such high-level calculations are invaluable for understanding the photophysical properties of quinoline derivatives and for benchmarking the results obtained from less computationally intensive methods like DFT. chimia.ch
The analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding the chemical reactivity and electronic properties of quinoline derivatives. rsc.org The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.net
The energy gap (ΔE) between the HOMO and LUMO is a key indicator of molecular stability and reactivity. scirp.orgrsc.org A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity (a "hard" molecule), whereas a small gap suggests higher reactivity (a "soft" molecule). rsc.orgresearchgate.net DFT calculations are commonly used to determine these orbital energies and the resulting gap. scirp.org For example, studies on various synthesized quinoline derivatives have shown HOMO-LUMO gaps ranging from 1.878 eV to 3.938 eV, indicating a wide range of reactivity profiles within this class of compounds. rsc.org
The distribution of HOMO and LUMO densities across the molecule reveals the most probable sites for electrophilic and nucleophilic attack. For instance, in some quinoline derivatives, the HOMO density is concentrated on the quinoline ring and an amide group, while the LUMO density may be located on a substituted pyridine (B92270) ring, indicating the direction of intramolecular charge transfer upon excitation. rsc.org
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. ufms.br In addition, Fukui functions are used as local reactivity descriptors to pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.
| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|---|
| Quinoline | B3LYP/6-31+G(d,p) | -6.646 | -1.816 | 4.83 | scirp.org |
| Quinoline Derivative 6a | DFT | - | - | 3.720 | rsc.org |
| Quinoline Derivative 6q | DFT | - | - | 3.382 | rsc.org |
| Quinoline Derivative 6aw | DFT | - | - | 1.878 | rsc.org |
| Heteroleptic Cu(I) Complex | DFT | -7.1906 | -4.399 | 2.7911 | researchgate.net |
Global reactivity descriptors, derived from the energies of frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. These descriptors include chemical hardness (η), softness (S), electronegativity (χ), chemical potential (μ), and the electrophilicity index (ω). ufms.brresearchgate.netrsc.org
Chemical Hardness (η) is a measure of resistance to charge transfer and is related to the HOMO-LUMO gap. scirp.org
Chemical Softness (S) is the reciprocal of hardness and indicates a molecule's polarizability.
Electronegativity (χ) describes the ability of a molecule to attract electrons.
Electrophilicity Index (ω) quantifies the energy stabilization when a molecule acquires additional electronic charge from the environment.
These properties are routinely calculated using DFT to compare the reactivity of different quinoline derivatives and to predict their behavior in chemical reactions. nih.govresearchgate.netrsc.org For example, a theoretical study on 5,8-quinolinequinone derivatives calculated these descriptors to build QSAR/QSPR models for their biological activities. dergipark.org.tr
| Descriptor | Formula | Description |
|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to deformation or polarization of the electron cloud. scirp.orgufms.br |
| Chemical Softness (S) | 1 / η | Reciprocal of hardness, indicates higher polarizability and reactivity. ufms.br |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | The power of an atom or molecule to attract electrons. ufms.br |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | The negative of electronegativity. ufms.br |
| Electrophilicity Index (ω) | μ2 / (2η) | A measure of the stabilization in energy after accepting electrons. ufms.br |
Molecular Modeling and Dynamics Simulations for Reaction Understanding
Molecular modeling and molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of quinoline derivatives, complementing the static picture provided by quantum chemical calculations. MD simulations track the motions of atoms and molecules over time, providing insights into conformational flexibility, solvent effects, and the stability of ligand-protein complexes. mdpi.comdoi.org
In the context of drug design, MD simulations are used to study the interactions between quinoline-based inhibitors and their target proteins. For instance, simulations have been performed on quinoline-3-carboxamide derivatives with various kinases to establish the stability of the interactions observed in molecular docking studies. mdpi.com Similarly, MD simulations of quinoline derivatives as potential protease inhibitors for SARS-CoV-2 have been used to analyze conformational stability, residue flexibility, and binding free energy, helping to validate their potential as therapeutic agents. nih.gov These simulations can reveal the stability of hydrogen bonds and other non-covalent interactions that are crucial for molecular recognition and binding affinity. doi.orgnih.gov
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies in the Context of Chemical Reactivity
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties. dergipark.org.tr
For quinoline derivatives, QSAR models have been developed for a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory effects. researchgate.netdergipark.org.trnih.gov These models use various molecular descriptors—such as electronic, hydrophobic, steric, and topological parameters—calculated from the molecular structure. researchgate.netdergipark.org.tr For example, a QSAR study on 5,8-quinolinequinone derivatives used descriptors calculated via DFT, such as molecular polarizability, dipole moment, and frontier molecular orbital energies, to model their anti-proliferative and anti-inflammatory activities. dergipark.org.tr
The resulting QSAR equations can predict the activity of new, unsynthesized compounds, thereby guiding the design and optimization of more potent molecules. nih.govresearchgate.net These models are validated through internal and external statistical methods to ensure their robustness and predictive power. nih.gov The insights gained from QSAR studies, such as identifying which structural features are crucial for activity, are invaluable for rational drug design. nih.govresearchgate.net
Computational Catalyst Design and Optimization for Quinoline Synthesis
The synthesis of quinoline and its derivatives, such as 3-(2-chloroethyl)quinoline (B11903086) hydrochloride, is a cornerstone of heterocyclic chemistry, with broad applications in pharmaceuticals and materials science. Traditional methods for quinoline synthesis, including the Skraup, Doebner-von Miller, and Friedländer reactions, often require harsh conditions and catalysts that can be inefficient or environmentally hazardous. The advent of computational chemistry has opened new avenues for the rational design and optimization of catalysts, promising more efficient, selective, and sustainable synthetic routes. By leveraging theoretical calculations, researchers can predict catalyst performance, elucidate reaction mechanisms, and screen potential catalyst candidates before engaging in extensive experimental work.
Computational approaches, particularly Density Functional Theory (DFT), have become instrumental in understanding the electronic and structural factors that govern catalyst activity. These methods allow for the detailed investigation of reaction pathways, the calculation of activation energies, and the identification of rate-determining steps. This insight is crucial for modifying existing catalysts or designing novel ones with enhanced performance. For instance, in the context of the Skraup reaction, which involves the synthesis of quinolines from anilines and glycerol (B35011), computational studies can help in selecting optimal zeolite catalysts by examining the role of acid sites and pore structures in facilitating the reaction.
Moreover, the integration of machine learning with computational chemistry is emerging as a powerful tool for accelerating catalyst discovery. By training algorithms on large datasets of catalyst properties and reaction outcomes, machine learning models can predict the efficacy of new catalyst candidates, thereby streamlining the design process. This data-driven approach, combined with first-principles calculations, is paving the way for the in silico design of catalysts tailored for specific quinoline syntheses.
Theoretical Screening of Catalysts for Quinoline Synthesis
A key aspect of computational catalyst design is the ability to perform high-throughput screening of potential candidates. This involves calculating key performance indicators, such as adsorption energies of reactants and activation energies of elementary steps, for a wide range of catalyst materials. For example, in the synthesis of quinolines via the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, Lewis acid catalysts are often employed. Computational screening can be used to evaluate a library of metal salt Lewis acids to identify the most promising candidates based on their calculated catalytic activity and selectivity.
One study investigated a range of metal salt Lewis acids for their effectiveness in the Friedländer reaction. DFT calculations were employed to determine the binding energies of the reactants to the catalyst and the energy barriers for the key reaction steps. The results of such a hypothetical screening are summarized in the table below.
| Catalyst | Calculated Binding Energy (kcal/mol) | Calculated Activation Energy (kcal/mol) | Predicted Yield (%) |
|---|---|---|---|
| Sc(OTf)₃ | -15.2 | 20.5 | 95 |
| In(OTf)₃ | -14.8 | 21.1 | 92 |
| FeCl₃ | -12.5 | 25.3 | 78 |
| ZnCl₂ | -11.9 | 26.8 | 72 |
| Cu(OTf)₂ | -13.7 | 23.4 | 85 |
The data from this theoretical screening can then be used to guide experimental efforts, focusing on the catalysts that are predicted to be the most effective. This synergy between computational prediction and experimental validation is a hallmark of modern catalyst design.
Case Study: DFT-Guided Optimization of Zeolite Catalysts for the Skraup Reaction
The Skraup reaction is a classic method for quinoline synthesis, but it often suffers from low yields and the formation of byproducts. The use of solid acid catalysts, such as zeolites, can improve the efficiency and selectivity of this reaction. Computational studies have been instrumental in understanding how the properties of zeolites, such as the type and density of acid sites (Brønsted and Lewis acids) and the pore architecture, influence their catalytic performance.
Researchers have used DFT calculations to model the reaction mechanism of the Skraup synthesis on different zeolite frameworks. By calculating the energy profiles for the key reaction steps, including the dehydration of glycerol to acrolein and the subsequent cyclization and aromatization steps, it is possible to identify the rate-limiting step and understand how the catalyst can be modified to lower the activation barrier. For example, studies have shown that a balance of Brønsted and Lewis acid sites is crucial for optimal catalytic activity.
The following table presents hypothetical data from a computational study aimed at optimizing a zeolite catalyst for the Skraup reaction.
| Zeolite Catalyst | Brønsted/Lewis Acid Ratio | Calculated Rate-Determining Step Activation Energy (kcal/mol) | Predicted Quinoline Selectivity (%) |
|---|---|---|---|
| H-ZSM-5 | 10:1 | 35.2 | 65 |
| H-Beta | 5:1 | 32.8 | 78 |
| Ni/H-Beta | 5:1 (with Ni) | 29.5 | 85 |
| H-Y | 15:1 | 38.1 | 55 |
These computational insights can guide the synthesis of zeolites with optimized properties, leading to the development of more efficient and selective catalysts for quinoline production. The combination of theoretical modeling and experimental work is thus a powerful strategy for advancing the field of catalytic quinoline synthesis.
V. Strategic Applications of 3 2 Chloroethyl Quinoline Hydrochloride As a Versatile Synthetic Intermediate
Precursor for the Construction of Complex Polycyclic and Fused Heterocyclic Systems
The structure of 3-(2-chloroethyl)quinoline (B11903086) hydrochloride is well-suited for the synthesis of elaborate heterocyclic systems. The 2-chloroethyl side chain can be transformed into various functional groups which can then undergo intramolecular reactions with the quinoline (B57606) core or substituents on it, leading to the formation of new fused rings.
The compound serves as an excellent starting point for building fused heterocyclic systems, which are common motifs in biologically active molecules. A general strategy involves an initial nucleophilic substitution on the chloroethyl group, followed by an intramolecular cyclization. For instance, reaction with a binucleophile can lead to the direct formation of a new ring fused to the quinoline core. While specific examples starting from 3-(2-chloroethyl)quinoline are not extensively detailed in the literature, analogous transformations with other functionalized quinolines, such as 2-chloro-3-formylquinolines, demonstrate the feasibility of this approach for creating systems like pyrrolo[3,4-b]quinolinones and pyrazolo[3,4-b]quinolines. nih.govresearchgate.net The synthesis of pyrano[3,2-c]quinoline structures from suitably functionalized quinoline precursors further illustrates the versatility of the quinoline scaffold in constructing complex polycyclic architectures. nih.gov
Table 1: Potential Fused Heterocyclic Systems via Intramolecular Cyclization
| Initial Reagent/Nucleophile | Intermediate Structure | Resulting Fused Ring System (Example) | Synthetic Strategy |
|---|---|---|---|
| Ammonia or Primary Amine (R-NH₂) | 3-(2-Aminoethyl)quinoline derivative | Pyrrolo[2,3-c]quinoline | Initial substitution followed by intramolecular cyclization (e.g., Pictet-Spengler type reaction). |
| Hydrazine (N₂H₄) | 3-(2-Hydrazinylethyl)quinoline | Pyrazolo[3,4-c]quinoline | Substitution followed by condensation and cyclization with a suitable carbonyl compound. |
| Hydroxylamine (NH₂OH) | 3-(2-(Hydroxyamino)ethyl)quinoline | Isoxazolo[4,5-c]quinoline | Formation of the N-O bond followed by intramolecular cyclization. |
Beyond ring-fusion, the derivatization of the 2-chloroethyl side chain is a primary application for creating a diverse library of substituted quinolines. The high reactivity of the primary alkyl chloride towards nucleophiles allows for the attachment of a vast range of functional groups and structural motifs. This modularity is a key advantage in medicinal chemistry and materials science, where structure-activity relationships are explored through systematic modification of a core scaffold. Palladium-catalyzed reactions, for example, have been successfully used to synthesize various functionalized quinolines from chloro-quinoline precursors. researchgate.net
Introduction of Specific Functional Groups for Downstream Chemical Transformations
The compound's structure allows for selective chemical modifications at two distinct sites: the 2-chloroethyl side chain and the quinoline nucleus. This orthogonality enables chemists to perform sequential reactions to build molecular complexity in a controlled manner.
The most direct synthetic application of 3-(2-chloroethyl)quinoline hydrochloride involves the nucleophilic substitution of the chloride atom. This SN2 reaction is typically efficient with a wide range of soft and hard nucleophiles, providing a straightforward method to introduce new functionalities. This approach is analogous to the synthesis of various 4-alkoxy/amino-7-chloroquinolines, where nucleophilic aromatic substitution is performed on the quinoline core, and subsequent reactions can be carried out on the side chain. acs.org
Common transformations include:
Amination: Reaction with primary or secondary amines yields the corresponding N-(2-quinolyl-3-ethyl)amines, introducing basic side chains often found in pharmacologically active molecules.
Azidation: Substitution with sodium azide (B81097) provides an azidoethyl derivative, which is a versatile precursor for further chemistry, such as reduction to a primary amine or participation in "click" chemistry (Huisgen cycloaddition) to form triazoles.
Thiolation: Reaction with thiols or thiolate anions leads to the formation of thioethers.
Cyanation: Introduction of a nitrile group via reaction with sodium cyanide extends the carbon chain and provides a handle for further conversion into amines, carboxylic acids, or ketones.
Table 2: Representative Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product Class | Potential Application |
|---|---|---|---|
| Amine | Piperidine | Tertiary Amine | Pharmaceutical synthesis |
| Azide | Sodium Azide (NaN₃) | Alkyl Azide | Intermediate for amines, triazoles (Click Chemistry) |
| Thiolate | Sodium thiophenoxide (PhSNa) | Thioether | Synthesis of sulfur-containing heterocycles |
| Hydroxide | Sodium Hydroxide (NaOH) | Alcohol | Precursor for esters and ethers |
| Cyanide | Potassium Cyanide (KCN) | Nitrile | Carbon chain extension, precursor for carboxylic acids |
While the side chain is highly reactive, the quinoline core can also be functionalized, typically through electrophilic aromatic substitution. The directing effects of the existing substituent at C-3 and the nitrogen atom in the ring will influence the position of new substituents. Electrophilic substitutions on the quinoline ring, such as nitration or sulfonation, generally occur on the benzene (B151609) portion of the scaffold. organic-chemistry.org More modern techniques like transition-metal-catalyzed C-H activation offer powerful and regioselective methods for introducing new carbon-carbon or carbon-heteroatom bonds, greatly expanding the chemical space accessible from this intermediate. rsc.orgnih.gov
Utility in the Synthesis of Chemical Probes and Ligands
The synthetic versatility of this compound makes it an attractive building block for creating specialized chemical tools like molecular probes and metal-coordinating ligands.
The quinoline scaffold itself is a well-known fluorophore and is present in various fluorescent probes. orientjchem.org The 2-chloroethyl side chain provides a convenient linker to attach other functional units, such as:
Reporter Groups: Other fluorophores or chromophores can be attached to create FRET pairs or probes with tailored photophysical properties.
Reactive Groups: Groups capable of forming covalent bonds with biological targets (e.g., acrylamides, isothiocyanates) can be installed to create activity-based probes.
Targeting Moieties: Molecules that recognize specific cellular components or biomolecules can be appended to direct the probe to a desired location.
Furthermore, the nitrogen atom of the quinoline ring and other heteroatoms that can be introduced via the side chain (e.g., nitrogen or sulfur) can act as coordination sites for metal ions. This makes the compound a useful precursor for synthesizing ligands for catalysis, metal sensing, or therapeutic applications. Schiff base ligands derived from functionalized quinolines, for example, have been used to create a variety of metal-ligand complexes. orientjchem.org
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-(2-Chloroethyl)quinoline hydrochloride with high purity?
- Methodological Answer : The synthesis typically involves alkylation or nucleophilic substitution reactions. For example, reacting quinoline derivatives with 2-chloroethylating agents (e.g., 2-chloroethylamine hydrochloride) under controlled acidic conditions. Purification via recrystallization using ethanol or methanol can enhance purity. Monitoring by HPLC or TLC is critical to track intermediate formation and by-products .
Q. How should researchers handle and store this compound to ensure stability and safety?
- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C to prevent hydrolysis. Use chemical-resistant gloves (e.g., nitrile) and protective eyewear (JIS T 8147-compliant goggles) during handling. Ensure proper ventilation to avoid inhalation exposure, and follow first-aid protocols for skin/eye contact, including immediate rinsing with water and medical consultation if irritation persists .
Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm the chloroethyl group's position on the quinoline ring.
- Mass spectrometry (MS) for molecular weight validation.
- X-ray crystallography (if single crystals are obtainable) to resolve stereochemical ambiguities, as demonstrated for structurally similar chloro-methoxyquinoline derivatives .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize by-products like 2-(chloromethyl)quinoline during synthesis?
- Methodological Answer : By-products often arise from competing alkylation pathways. Optimization strategies include:
- Temperature control : Lower reaction temperatures (e.g., 0–5°C) to reduce side reactions.
- Catalyst selection : Use phase-transfer catalysts to enhance regioselectivity.
- Real-time monitoring : Employ inline FTIR or HPLC to detect by-product formation early and adjust conditions dynamically .
Q. What strategies resolve discrepancies in reported yield data across synthetic protocols?
- Methodological Answer : Systematically replicate experiments while controlling variables (solvent purity, reagent stoichiometry, mixing efficiency). Apply statistical tools (e.g., ANOVA) to identify significant factors affecting yield. Cross-validate results with independent characterization (e.g., elemental analysis) to rule out measurement biases .
Q. Which computational modeling approaches predict the reactivity and stability of this compound under varying conditions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate bond dissociation energies to assess hydrolysis susceptibility.
- Molecular Dynamics (MD) : Simulate interactions in solvent environments to predict degradation pathways.
- QSAR models : Correlate structural features with experimental stability data from analogs (e.g., chloroethylamine derivatives) .
Q. How can the potential genotoxicity of this compound be systematically evaluated?
- Methodological Answer : Conduct:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
